REACTION_CXSMILES
|
[O:1]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=[C:2]1[C:9]([OH:11])=[O:10]>C(O)(=O)C>[O:1]1[CH:5]([C:6]([OH:8])=[O:7])[CH2:4][CH2:3][CH:2]1[C:9]([OH:11])=[O:10]
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Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1C(=O)O)C(=O)O
|
Name
|
Pd Silica
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
|
UNSPECIFIED
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Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pressure vessel was purged 3 times with nitrogen, and 2 times with hydrogen
|
Type
|
TEMPERATURE
|
Details
|
After cooling the vessel
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Type
|
CUSTOM
|
Details
|
the solids were separated by filtration
|
Type
|
CUSTOM
|
Details
|
The acetic acid solution was evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |